molecular formula C10H12BrNO2 B153447 tert-Butyl 5-bromopyridine-2-carboxylate CAS No. 845306-08-3

tert-Butyl 5-bromopyridine-2-carboxylate

Cat. No. B153447
M. Wt: 258.11 g/mol
InChI Key: GBAJDPJECJPPSP-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromopyridine-2-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with tert-butyl groups and bromopyridine moieties are discussed, which can provide insights into the synthesis, structure, and properties of similar compounds. These compounds are often intermediates or building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research and development .

Synthesis Analysis

The synthesis of tert-butyl-containing compounds is a topic of interest in several papers. For example, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and provides a versatile method for preparing these compounds . Another study discusses the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, showcasing the use of tert-butyl groups in chiral auxiliary and dipeptide synthesis . Additionally, the synthesis of 2-amino-5-tert-butylpyridine and its oxidized analogues is reported, highlighting the improved physicochemical properties of these fragments for drug-like properties .

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is characterized using various spectroscopic and analytical techniques. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction and compared with DFT-optimized structures .

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving tert-butyl groups. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate followed by coupling with aromatic aldehydes to form Schiff base compounds is described . Another study details the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which involves characterization and DFT studies to understand the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are explored in several papers. For example, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and reactivity of these compounds . The DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine offer detailed information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are crucial for understanding the properties of the compound .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating an innovative electrochemical procedure that avoids the use of volatile and toxic solvents and catalysts. This process yielded 6-aminonicotinic acid with high selectivity and efficiency, highlighting the potential applications of tert-Butyl 5-bromopyridine-2-carboxylate in electrochemical synthesis and green chemistry processes (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Water-Soluble Stable Free Radicals

Marx and Rassat (2002) described the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical, through the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine. This showcases the role of tert-Butyl 5-bromopyridine-2-carboxylate derivatives in the preparation of novel chemical entities with potential applications in various areas of chemistry (Marx & Rassat, 2002).

Development of Synthesis Routes for Therapeutic Agents

Research by Hu et al. (2019) focused on tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related compound, for developing synthesis routes of key intermediates for CDK9 inhibitors and Ibrutinib. This highlights the importance of tert-Butyl 5-bromopyridine-2-carboxylate in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Hu, Zhao, Zou, Yang, & Zheng, 2019).

Synthesis of Pipecolic Acid Derivatives

Purkayastha et al. (2010) demonstrated the use of the vinylfluoro group as an acetonyl cation equivalent, leading to the synthesis of pipecolic acid derivatives. This research underscores the versatility of tert-Butyl 5-bromopyridine-2-carboxylate related compounds in the synthesis of complex organic molecules, offering new pathways in organic synthesis and drug development (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Preparation of Amino Acid Derivatives

Baldwin et al. (1996) synthesized derivatives of (S)-N-tert-butoxycarbonylaziridine-2-carboxylate and demonstrated their reactivity with Grignard reagents to yield protected α-amino acids. This illustrates the role of tert-Butyl 5-bromopyridine-2-carboxylate in the synthesis of amino acid derivatives, which are crucial in peptide and protein research (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).

Safety And Hazards

The safety information for “tert-Butyl 5-bromopyridine-2-carboxylate” includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJDPJECJPPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648378
Record name tert-Butyl 5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromopyridine-2-carboxylate

CAS RN

845306-08-3
Record name tert-Butyl 5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-bromopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

para-Toluene sulfonyl chloride (262 mg, 1.38 mmol) was added to a solution of 5-bromo-2-carboxypyridine (118 mg, 0.58 mmol) and pyridine (0.3 mL, 0.39 mmol) in tert-butanol (1 mL) and the mixture was stirred at 40° C. for 10 minutes and room temperature for 2 hours. Saturated sodium hydrogen carbonate solution (4 mL) was then added and the mixture was stirred for 5 minutes. Diethyl ether was next added and the bi-phasic mixture was stirred for a further 10 minutes. The organic layer was then separated, washed with brine, dried over magnesium sulfate and concentrated in vacuo. Purification of the residue by column chromatography on silica gel, eluting with pentane:ethyl acetate, 100:0 to 80:20, afforded the title compound as a colourless solid in 73% yield, 110 mg.
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-2-pyridinecarboxylic acid (may be prepared as described in Description 11) (68.0 g) in tert-butanol (680 ml) and pyridine (190 ml) was stirred vigorously at rt for 0.5 h under argon. 4-Toluenesulfonyl chloride (153.7 g) was then added portionwise over 10 min to give a thick white mixture which gradually dissolved over 2 h to give a dark brown solution. After 4.5 h at rt the reaction mixture was poured slowly with stirring onto a saturated aqueous solution of sodium hydrogen carbonate (136 g) in water (1 l). Stirring was continued for 18 h at rt. The product was then extracted into diethyl ether (2×1 l) and the combined extracts were dried (MgSO4), filtered and concentrated to give a solid. This was treated with toluene (1 l) and the mixture was evaporated to dryness. This was repeated twice more with toluene (2×1 l) to give a pink solid which was dried in vacuo overnight to give 80.0 g of product. Recrystallisation from acetone/water gave the pure title compound (D12) (66.8 g). MS electrospray (+ve ion) 281 (MNa+). 1H NMR δ CDCl3: 8.79 (1H, s), 7.90 (2H, s), 1.64 (9H, s).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
153.7 g
Type
reactant
Reaction Step Two
Quantity
136 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Sekioka, S Honda, E Honjo, T Suzuki… - Bioorganic & Medicinal …, 2020 - Elsevier
… Compound 9 was synthesized from 8 12 and tert-butyl 5-bromopyridine-2-carboxylate 13 using a Heck-type reaction followed by acid hydrolysis with TFA. Subsequent condensation …
Number of citations: 6 www.sciencedirect.com
RL Dow, M Ammirati, SW Bagley… - Journal of medicinal …, 2018 - ACS Publications
… 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (43) (13) (150 mg, 0.45 mmol) in a 3:1 dioxane/H 2 O solvent (4 mL) were added tert-butyl 5-bromopyridine-2-carboxylate …
Number of citations: 11 pubs.acs.org

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